Tert-butyl-[[4-(1,2-dichloroethenoxy)phenyl]methoxy]-dimethylsilane
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Overview
Description
Tert-butyl-[[4-(1,2-dichloroethenoxy)phenyl]methoxy]-dimethylsilane is a complex organic compound that features a tert-butyl group, a dimethylsilane group, and a dichloroethenoxyphenyl moiety
Preparation Methods
The synthesis of tert-butyl-[[4-(1,2-dichloroethenoxy)phenyl]methoxy]-dimethylsilane typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the protection of hydroxyl groups using tert-butyl dimethylsilyl chloride in the presence of imidazole . The reaction conditions often require anhydrous solvents and low temperatures to ensure high yields and selectivity . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Tert-butyl-[[4-(1,2-dichloroethenoxy)phenyl]methoxy]-dimethylsilane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Scientific Research Applications
Tert-butyl-[[4-(1,2-dichloroethenoxy)phenyl]methoxy]-dimethylsilane has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl-[[4-(1,2-dichloroethenoxy)phenyl]methoxy]-dimethylsilane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable intermediates that facilitate various chemical transformations . Its unique structure allows it to participate in a wide range of reactions, making it a versatile tool in synthetic chemistry .
Comparison with Similar Compounds
Tert-butyl-[[4-(1,2-dichloroethenoxy)phenyl]methoxy]-dimethylsilane can be compared with other similar compounds, such as:
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound also features a tert-butyl and dimethylsilyl group but has different functional groups and applications.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: Another compound with a tert-butyl group, used in the synthesis of various organic molecules.
(tert-Butyldimethylsilyloxy)acetaldehyde: This compound is used as a reagent in the synthesis of complex organic molecules and shares some structural similarities with this compound.
Properties
Molecular Formula |
C15H22Cl2O2Si |
---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
tert-butyl-[[4-(1,2-dichloroethenoxy)phenyl]methoxy]-dimethylsilane |
InChI |
InChI=1S/C15H22Cl2O2Si/c1-15(2,3)20(4,5)18-11-12-6-8-13(9-7-12)19-14(17)10-16/h6-10H,11H2,1-5H3 |
InChI Key |
OLSRISIJYFATOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)OC(=CCl)Cl |
Origin of Product |
United States |
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